molecular formula C17H18N2O4 B12461150 ethyl 2-amino-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B12461150
M. Wt: 314.34 g/mol
InChI Key: BHKKJCDYVINSOH-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction is often catalyzed by various catalysts, including crown ether complex cation ionic liquids (CECILs) and immobilized TiO2 nanoparticles on carbon nanotubes . The reaction is usually carried out under reflux conditions in ethanol, leading to high yields and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of environmentally benign catalysts and efficient reaction conditions, such as ultrasonic irradiation and the use of non-toxic, reusable catalysts, are promising approaches for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield .

Major Products

Scientific Research Applications

ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the inhibition of specific enzymes and modulation of signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives and 4,5-dihydropyrano[3,2-c]chromene derivatives .

Uniqueness

ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both pyridine and chromene moieties.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

ethyl 2-amino-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C17H18N2O4/c1-2-22-17(21)15-13(10-5-4-8-19-9-10)14-11(20)6-3-7-12(14)23-16(15)18/h4-5,8-9,13H,2-3,6-7,18H2,1H3

InChI Key

BHKKJCDYVINSOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CCC2)N

Origin of Product

United States

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